molecular formula C13H13FN2O4S B6498172 ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate CAS No. 1048675-92-8

ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Cat. No.: B6498172
CAS No.: 1048675-92-8
M. Wt: 312.32 g/mol
InChI Key: QVUBESNBJWTPHH-UHFFFAOYSA-N
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Description

Ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a thiazolidinedione derivative characterized by a 1,3-thiazolidin-3-yl core substituted with a 4-fluorophenylamino group at position 5 and an ethyl acetate moiety at position 2. Its molecular formula is C₁₃H₁₃FN₂O₄S (molecular weight: 312.32 g/mol) . This compound is of interest due to its structural similarity to bioactive thiazolidinediones, which are known for applications in diabetes and antimicrobial research. Key synthetic steps involve condensation reactions of thioxoacetamide intermediates with fluorophenyl derivatives under optimized conditions, achieving high yields (e.g., 99% in one protocol) .

Properties

IUPAC Name

ethyl 2-[5-(4-fluoroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4S/c1-2-20-10(17)7-16-12(18)11(21-13(16)19)15-9-5-3-8(14)4-6-9/h3-6,11,15H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUBESNBJWTPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(SC1=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate typically involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then cyclized with thiourea to form the thiazolidinone ring. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or acetonitrile for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolidinone derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiazolidinone ring can interact with biological macromolecules, potentially inhibiting their function. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinedione derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis of ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate and structurally related compounds:

Key Observations :

Electron-withdrawing groups (e.g., nitro, chloro) enhance thermal stability but may reduce solubility, as seen in compound 12 (mp 155–156°C) .

Ester vs. Carboxylic Acid :

  • The ethyl acetate group in the target compound improves lipophilicity compared to carboxylic acid analogs (e.g., compound in ), which may enhance membrane permeability. However, carboxylic acid derivatives are more water-soluble, favoring pharmacokinetic profiles in polar environments.

Synthetic Efficiency :

  • The target compound’s synthesis achieves a 99% yield via optimized coupling reactions , outperforming analogs like compound 12 (53% yield) or triazine derivatives (70% yield) .

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